(3S)-1-ethylpiperidin-3-amine is a chiral amine characterized by an ethyl group attached to the nitrogen atom of a piperidine ring, with an amine group positioned at the third carbon. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties. The compound's chemical identity is denoted by the CAS number 1149384-34-8, and it falls under the category of piperidine derivatives, which are widely studied for their biological activities and utility in drug development.
The synthesis of (3S)-1-ethylpiperidin-3-amine can be achieved through various methods, with the following being prominent:
The molecular structure of (3S)-1-ethylpiperidin-3-amine features a six-membered piperidine ring with an ethyl group at the nitrogen position and an amine group at the third carbon. The stereochemistry at the third position is critical for its biological activity.
The compound's three-dimensional configuration plays a significant role in its interactions with biological targets, influencing its pharmacological properties.
(3S)-1-ethylpiperidin-3-amine participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3S)-1-ethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors:
The compound's physical state and solubility make it suitable for various applications in organic synthesis and medicinal chemistry.
(3S)-1-ethylpiperidin-3-amine has diverse applications across several scientific fields:
Piperidine, a six-membered heterocyclic ring featuring one nitrogen atom, constitutes a privileged scaffold in drug design due to its structural versatility, bioavailability, and capacity to modulate diverse biological targets. Saturation of the ring confers conformational flexibility, enabling optimal binding interactions, while the basic amine (pKa typically 10-11) facilitates salt formation for solubility and allows for critical hydrogen bonding or ionic interactions with biological targets [10]. The incorporation of substituents at the nitrogen (e.g., ethyl group) and at carbon positions (e.g., amine at C-3) dramatically expands the pharmacophoric possibilities, generating compounds with tailored physicochemical properties and receptor affinities.
Table 1: Fundamental Properties of the Piperidine Scaffold
Property | Value/Significance | Impact on Drug Design |
---|---|---|
Ring Conformation | Chair conformation predominant | Predictable spatial orientation of substituents |
Nitrogen Basicity | pKa ~10-11 (tertiary amine) | Salt formation (solubility), Ionic target interactions |
Stereogenicity | Chiral centers possible at C-2, C-3, C-6 | Enantioselective biological activity |
Substituent Tolerance | Broad (alkyl, aryl, carbonyl, amines etc. at N or C) | Diverse pharmacophore integration |
(3S)-1-Ethylpiperidin-3-amine exemplifies this versatility. Its structure combines a lipophilic ethyl group on the tertiary amine nitrogen with a polar primary amine at the chiral C-3 position. This amphiphilic character, reflected in its moderate calculated logP and good solubility in polar solvents like methanol and water [4] [6], is often desirable for central nervous system (CNS) penetration or interaction with diverse protein targets. The molecular weight (128.22 g/mol) falls comfortably within typical drug-like space [1] [5] [6]. Its SMILES notation (N[C@@H]1CN(CC)CCC1
) and InChI key precisely define the stereochemistry [1] [5].
Chirality, a fundamental property where a molecule and its mirror image (enantiomer) are non-superimposable, is paramount in drug action. A tetrahedral carbon atom with four different substituents, like the C-3 carbon in 1-ethylpiperidin-3-amine, is a chiral center [2]. The (3S) and (3R) enantiomers of 1-ethylpiperidin-3-amine represent distinct stereochemical entities with potentially divergent biological profiles.
Table 2: Properties of (3S)- and (3R)-1-Ethylpiperidin-3-amine Enantiomers
Property | (3S)-1-Ethylpiperidin-3-amine | (3R)-1-Ethylpiperidin-3-amine | Racemate (CAS 6789-94-2) |
---|---|---|---|
CAS Number | 1149384-34-8 [1] [5] | 1020396-26-2 [4] | 6789-94-2 [6] |
Specific Rotation | Not explicitly reported (S config defined) | Not explicitly reported (R config defined) | N/A (Achiral mixture) |
Synthesis Key Step | Chiral resolution (e.g., (L)-tartrate) [4] | Chiral resolution (e.g., (D)-tartrate) | Classical synthesis (no resolution) |
Biological Significance | Critical for target fit & potency [3] | Often reduced activity [3] | Average of enantiomer activities |
MDL Number | MFCD11894700 [1] [5] | Not explicitly listed (VC4692936) [4] | MFCD00044587 [6] |
Enantiomers possess identical physical and chemical properties (melting point, boiling point, solubility, spectroscopic signatures) except in chiral environments. Biological systems – enzymes, receptors, transporters – are inherently chiral. Consequently, enantiomers frequently exhibit stark differences in pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics (potency, efficacy), and toxicity. The (3S) configuration dictates the spatial orientation of the primary amine group relative to the piperidine ring and the N-ethyl substituent. This specific three-dimensional arrangement is crucial for optimal interaction with chiral binding pockets in target proteins. Dramatic examples, like the 14-fold higher potency of a bone anabolic agent bearing a (3S)-piperidine derivative compared to its (3R)-counterpart, underscore this principle [3]. The synthetic accessibility of both enantiomers via methods like chiral resolution using enantiopure tartaric acids [4] is essential for studying and exploiting this stereospecificity.
Piperidine has been a cornerstone of medicinal chemistry for decades. Early drugs often utilized the ring system as a simple basic moiety or spacer. However, the profound impact of stereochemistry on the efficacy and safety of chiral drugs, driven by incidents like the thalidomide tragedy, catalyzed a paradigm shift. Regulatory emphasis on enantiomeric purity and advances in asymmetric synthesis and chiral separation technologies propelled the development of single-enantiomer piperidine drugs.
The exploration of 3-aminopiperidines exemplifies this evolution. Initially, racemic mixtures like 1-ethylpiperidin-3-amine (CAS 6789-94-2) were studied [6]. As synthetic capabilities matured, accessing individual enantiomers became feasible, enabling the discovery of significant enantioselectivity in biological activity. A landmark example highlighting the value of the (3S) configuration comes from bone anabolic agent development. Researchers optimizing a thienopyridine carboxamide scaffold found that introducing a piperidine ring at C4 enhanced properties like solubility (linked to Fraction sp3, Fsp3) compared to earlier flat molecules [3]. Crucially, modification at the piperidine C-3 position proved vital:
This case underscores a critical trend: modern drug discovery increasingly focuses on single enantiomers, particularly chiral amines like (3S)-1-ethylpiperidin-3-amine and its derivatives, as advanced intermediates or final active pharmaceutical ingredients (APIs). Their defined spatial orientation allows for precise interaction with biological targets, leading to more potent and selective therapeutics. The high cost of enantiopure intermediates like (3S)-1-ethylpiperidin-3-amine (reflecting complex synthesis/purification) [6] [8] is often justified by the superior pharmacological profile of the final drug candidate. Beyond bone biology, piperidine derivatives, especially chiral amines, are fundamental components in numerous therapeutic areas, including neuroscience (sigma receptor ligands [10]), analgesia, and infectious diseases, solidifying their enduring significance.
Table 3: Key Piperidine-Containing Drug Development Example Utilizing (3S) Configuration
Stage | Compound/Descriptor | Role of (3S)-Piperidine Motif | Outcome/Advantage |
---|---|---|---|
Lead Identification | Piperidine analog 4 | Initial incorporation (racemic/unsubstituted) | Improved Fsp3 (0.38) & solubility vs previous leads |
Stereochemistry Impact | (S)-9g vs (R)-9g | Pure (S) enantiomer at piperidine C-3 | 14-fold higher potency (ALPase EC200) for (S) enantiomer |
Optimized Clinical Candidate | DS96432529 (9o) | Retains core (3S) configuration with optimized 3-substituent | High potency, Fsp3 (0.56), solubility, oral bioavailability, in vivo efficacy (bone anabolism) |
The historical trajectory clearly demonstrates the evolution from simple racemic piperidine building blocks to sophisticated, stereochemically defined pharmacophores like (3S)-1-ethylpiperidin-3-amine, enabling the creation of safer and more effective medicines.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4